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molecular formula C11H13ClO2 B8437124 3-Chloro-4-(1-methoxy-1-methyl-ethyl)-benzaldehyde

3-Chloro-4-(1-methoxy-1-methyl-ethyl)-benzaldehyde

Cat. No. B8437124
M. Wt: 212.67 g/mol
InChI Key: HRVRBNQBKLEWQC-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 310 mg of 4-bromo-2-chloro-1-(1-methoxy-1-methyl-ethyl)-benzene (1.18 mmol), 1.1 ml of a 1.6 molar solution of n-BuLi in hexane (1.76 mmol) and 457 μl of DMF (5.88 mmol). The isolated residue was purified by flash column chromatography (1:9 ether/pentane) to give 154 mg of 3-chloro-4-(1-methoxy-1-methyl-ethyl)-benzaldehyde (62%) as a colorless liquid. 1H NMR (CDCl3, 300 MHz): δ 1.69 (s, 6H), 3.18 (s, 3H), 7.69 (d, J=8.2 Hz, 1H), 7.75 (dd, J=8.2 and 1.7 Hz, 1H), 7.58 (d, J=1.7 Hz, 1H), 9.97 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.76 mmol
Type
reactant
Reaction Step Five
Name
Quantity
457 μL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C2C=CC([CH:8]=[O:9])=CC=2)CC1.Br[C:13]1[CH:18]=[CH:17][C:16]([C:19]([O:22][CH3:23])([CH3:21])[CH3:20])=[C:15]([Cl:24])[CH:14]=1.[Li]CCCC.CCCCCC.CN(C=O)C>>[Cl:24][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=1[C:19]([O:22][CH3:23])([CH3:21])[CH3:20])[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
310 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)(C)OC)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
1.76 mmol
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
457 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (1:9 ether/pentane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=O)C=CC1C(C)(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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